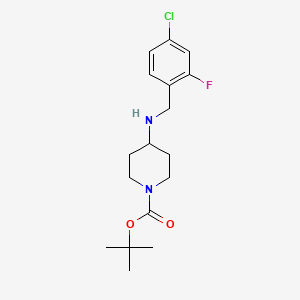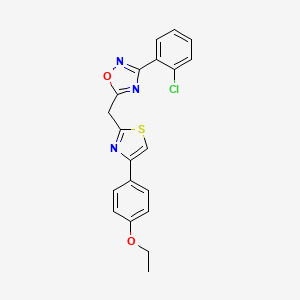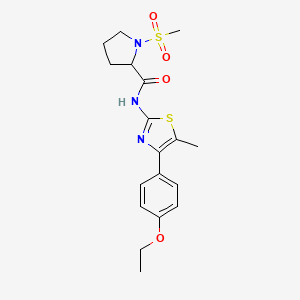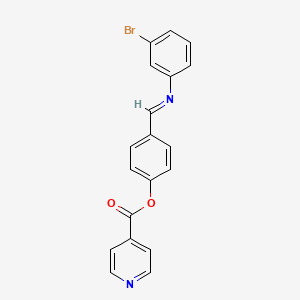
tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing one nitrogen atom, and they are known for their presence in various biologically active molecules and pharmaceuticals. Although the specific compound is not directly synthesized or analyzed in the provided papers, similar piperidine derivatives are synthesized and characterized, indicating the relevance of such compounds in medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step reactions, starting from commercially available precursors. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52% . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . These methods demonstrate the versatility and efficiency of synthetic approaches for piperidine derivatives, which could be adapted for the synthesis of tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structures of synthesized piperidine derivatives are typically confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) for crystalline compounds . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and compare it with experimental data . These analytical methods ensure the accurate determination of the molecular structure, which is crucial for understanding the compound's properties and potential interactions with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules. The papers provided do not detail specific reactions for tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate, but the synthesis of related compounds involves reactions such as amination, nucleophilic substitution, oxidation, and halogenation . These reactions are fundamental in the modification of the piperidine core to achieve desired pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The crystalline structure of these compounds can be determined using XRD, which provides information on the unit cell parameters and the three-dimensional arrangement of molecules . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be analyzed using computational methods like DFT . These properties are important for predicting the reactivity and interaction of the compound with biological targets.
Applications De Recherche Scientifique
Synthesis and Industrial Applications
"tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate" is significant in the synthesis of complex molecules like Vandetanib, a therapeutic agent. Its synthetic route involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, demonstrating its utility in producing commercially valuable pharmaceuticals with higher yields and commercial value in manufacturing scales (W. Mi, 2015).
Catalysis and Environmental Impact
Further, this compound plays a role in environmental chemistry, particularly in studies related to the decomposition of environmental pollutants. For instance, research on the decomposition of Methyl Tert-Butyl Ether (MTBE) in a cold plasma reactor highlights the application of related tert-butyl compounds in environmental remediation. The study shows that applying radio frequency plasma to the decomposition of MTBE, with the addition of hydrogen, offers a new method of converting MTBE into less harmful substances, demonstrating the potential of tert-butyl derivatives in pollution control (L. Hsieh et al., 2011).
Bioactivities and Toxicity Studies
Moreover, the bioactivity and toxicity of derivatives of tert-butyl compounds, such as 2,4-Di-tert-butylphenol, are extensively studied. These compounds are found in various species and exhibit potent toxicity against almost all testing organisms. Such studies are crucial for understanding the environmental impact and safety of tert-butyl derivatives. The comprehensive review by Fuqiang Zhao et al. (2020) on the bioactivities and natural sources of 2,4-DTBP and its analogs highlights the importance of understanding the ecological and health impacts of these compounds (Fuqiang Zhao et al., 2020).
Safety and Hazards
The safety data sheet suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Propriétés
IUPAC Name |
tert-butyl 4-[(4-chloro-2-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-4-5-13(18)10-15(12)19/h4-5,10,14,20H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHCJQWMLFDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-chloro-2-fluorobenzylamino)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)


![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)


![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)
![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)
![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)


![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)
